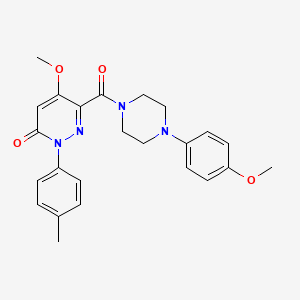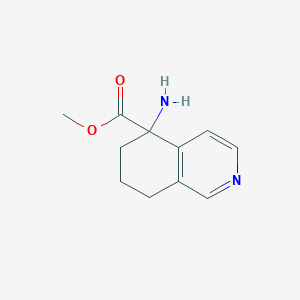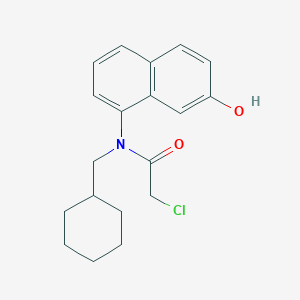
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is an organic compound characterized by its complex structure, which includes a chloroacetamide group, a cyclohexylmethyl group, and a hydroxynaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Chloroacetamide Intermediate: This step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamide intermediate.
Attachment of the Cyclohexylmethyl Group: The intermediate is then reacted with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethyl group.
Coupling with 7-Hydroxynaphthalene: Finally, the compound is coupled with 7-hydroxynaphthalene through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloroacetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
This compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the hydroxynaphthalene moiety suggests it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The structural features of the compound might be optimized to enhance its pharmacological properties.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxynaphthalene moiety could interact with various molecular targets, potentially affecting signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(cyclohexylmethyl)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group on the naphthalene ring.
2-Chloro-N-(cyclohexylmethyl)-N-(7-methoxynaphthalen-1-yl)acetamide: Contains a methoxy group instead of a hydroxyl group.
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxynaphthalen-1-yl)acetamide: Hydroxyl group is positioned differently on the naphthalene ring.
Uniqueness
The presence of the hydroxyl group at the 7-position on the naphthalene ring in 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide distinguishes it from similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-5-2-1-3-6-14)18-8-4-7-15-9-10-16(22)11-17(15)18/h4,7-11,14,22H,1-3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGFCIHKJQBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)



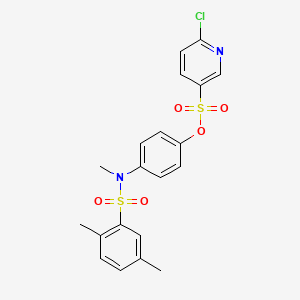
![4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B2768863.png)
![2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2768864.png)
![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
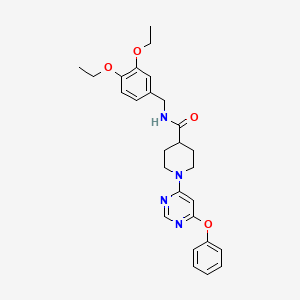

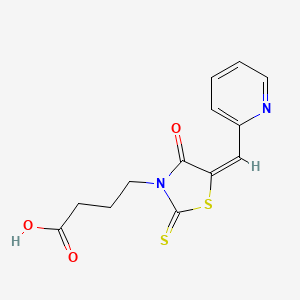
![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)
